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molecular formula C16H14N2O3 B8573445 4-hydroxy-3-(2-hydroxyethyl)-1-phenyl-1,8-naphthyridin-2(1H)-one CAS No. 89108-53-2

4-hydroxy-3-(2-hydroxyethyl)-1-phenyl-1,8-naphthyridin-2(1H)-one

Cat. No. B8573445
M. Wt: 282.29 g/mol
InChI Key: AEXJAEADPYRPSX-UHFFFAOYSA-N
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Patent
US04680297

Procedure details

A solution of 4-hydroxy-3-(2-hydroxyethyl)1-phenyl-1,8-naphthyridin-2-(1H)-one (10 g.) in 30% (v/v) sulfuric acid (200 ml.) was heated to reflux, in an atmosphere of nitrogen, and was held at reflux until no further reaction occured (ca. 5-8 hrs.). After cooling, the solution was added slowly and carefully to an icecooled solution of sodium hydroxide (50% solution; 200 ml.). The mixture was allowed to stand overnight and was then filtered. The product was washed with water, dried in air and recrystallized from dimethylformamide/water, with charcoal treatment, to yield the product, m.p. 276°-277.5° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[N:7][CH:8]=[CH:9][CH:10]=2)[N:5](C2C=CC=CC=2)[C:4](=O)[C:3]=1CCO.[OH-].[Na+]>S(=O)(=O)(O)O>[NH:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][N:7]=2)[C:2](=[O:1])[CH2:3][CH2:4]1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=C(C(N(C2=NC=CC=C12)C1=CC=CC=C1)=O)CCO
Name
Quantity
200 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux, in an atmosphere of nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
at reflux until no further reaction
CUSTOM
Type
CUSTOM
Details
(ca. 5-8 hrs.)
Duration
6.5 (± 1.5) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
was then filtered
WASH
Type
WASH
Details
The product was washed with water
CUSTOM
Type
CUSTOM
Details
dried in air
CUSTOM
Type
CUSTOM
Details
recrystallized from dimethylformamide/water, with charcoal treatment
CUSTOM
Type
CUSTOM
Details
to yield the product, m.p. 276°-277.5° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N1CCC(C2=CC=CN=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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